![molecular formula C27H30O7 B060999 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside CAS No. 159922-50-6](/img/structure/B60999.png)
4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside
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Description
Synthesis Analysis
The synthesis of complex galactopyranoside derivatives typically involves several key steps, including protection of hydroxyl groups, glycosylation reactions, and the introduction of specific functional groups like methoxyphenyl and benzyl groups. One approach for synthesizing similar compounds involves the use of benzylidene acetal protection, followed by selective functionalization and coupling reactions (Crich et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds like 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is often elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These methods provide detailed information on the compound's configuration, conformations, and intermolecular interactions, contributing to a deeper understanding of its chemical behavior and reactivity (Escribano et al., 1990).
Chemical Reactions and Properties
Galactopyranosides, including 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside, participate in various chemical reactions, reflecting their versatility as synthetic intermediates. These reactions can include glycosylation to form more complex carbohydrates, selective deprotection of functional groups, and modifications to alter physical and chemical properties for specific applications (Ohlsson & Magnusson, 2000).
Physical Properties Analysis
The physical properties of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside, such as solubility, melting point, and crystallinity, are critical for its handling and use in synthetic applications. These properties are influenced by the compound's molecular structure and the nature of its functional groups. For instance, the presence of methoxy and benzyl groups can affect its solubility in organic solvents, which is crucial for its purification and characterization processes.
Chemical Properties Analysis
The chemical properties of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside, including its reactivity towards nucleophiles and electrophiles, its stability under various conditions, and its behavior in catalytic cycles, are essential for its application in synthesis. The protective groups present in the molecule, such as benzylidene acetals, play a significant role in dictating its reactivity and stability, enabling selective transformations and the construction of complex molecular architectures (Barili et al., 1988).
Scientific Research Applications
Synthesis of Arabinogalactans
One study by Li and Kong (2005) demonstrates the use of 4-methoxyphenyl glycosides, including 4-methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside, in the synthesis of arabinogalactans. These complex carbohydrates have a β-(1→6)-linked galactopyranose backbone and α-linked arabinofuranose side chains, showcasing the compound's role in intricate glycosylation processes (Li & Kong, 2005).
Study of Biosynthesis and Sorting of Proteoglycans
Jacquinet (2004) utilized 4-methoxyphenyl glycosides for preparing various sulfoforms of disaccharides as part of a study on proteoglycans. These sulfoforms are crucial for understanding the early steps in the biosynthesis and sorting of proteoglycans, highlighting the compound's significance in biochemical research (Jacquinet, 2004).
Synthesis of Natural Products
Zhao et al. (2008) reported the synthesis of a disaccharide compound using 4-methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside. This compound is a precursor for the natural product 4″-O-acetylmanan thoside B, isolated from Vietnamese Acanthaceae Justicia patentiflora. The study underscores the compound's application in natural product synthesis (Zhao et al., 2008).
Oligosaccharide Synthesis
In carbohydrate chemistry, 4-methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is used as a key intermediate in oligosaccharide synthesis. For instance, Ohlsson and Magnusson (2000) utilized it for synthesizing galabiosyl donors, contributing significantly to the field of glycochemistry (Ohlsson & Magnusson, 2000).
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3/t23-,24+,25+,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNONEMGWLHXQDN-LXSUACKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447889 |
Source
|
Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside | |
CAS RN |
159922-50-6 |
Source
|
Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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